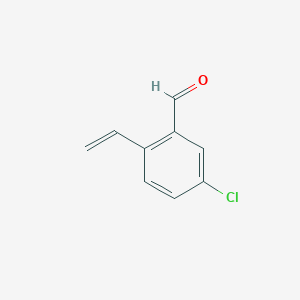

5-Chloro-2-vinylbenzaldehyde

Description

5-Chloro-2-hydroxybenzaldehyde (CAS 635-93-8), also known as 5-chlorosalicylaldehyde, is a chlorinated aromatic aldehyde with the molecular formula C₇H₅ClO₂ (molecular weight: 156.57 g/mol) . Its structure features a hydroxyl group (-OH) at the ortho position and an aldehyde (-CHO) group at the para position relative to the chlorine substituent on the benzene ring. This compound is widely utilized as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes due to its dual functional groups, which enable diverse reactivity patterns .

Properties

Molecular Formula |

C9H7ClO |

|---|---|

Molecular Weight |

166.60 g/mol |

IUPAC Name |

5-chloro-2-ethenylbenzaldehyde |

InChI |

InChI=1S/C9H7ClO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2 |

InChI Key |

KBGONYHRPOVZMI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C(C=C1)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-vinylbenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation of 5-chlorobenzaldehyde with acetone under basic conditions, followed by a dehydration step to introduce the vinyl group. Another method involves the Suzuki-Miyaura coupling of 5-chloro-2-bromobenzaldehyde with vinylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The Claisen-Schmidt condensation and Suzuki-Miyaura coupling are both scalable processes that can be adapted for industrial use. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-vinylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 5-Chloro-2-vinylbenzoic acid.

Reduction: 5-Chloro-2-vinylbenzyl alcohol.

Substitution: 5-Methoxy-2-vinylbenzaldehyde (when using sodium methoxide).

Scientific Research Applications

5-Chloro-2-vinylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: It can be used as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with therapeutic properties.

Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 5-Chloro-2-vinylbenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Influence

- Hydroxyl Group (-OH) : In 5-Chloro-2-hydroxybenzaldehyde, the -OH group enables hydrogen bonding and acidity (predicted pKa ~5.96 ), making it suitable for forming Schiff bases or metal complexes . In contrast, the methoxy (-OCH₃) derivative (5-Chloro-2-methoxybenzaldehyde) lacks acidic protons, reducing its participation in acid-catalyzed reactions but improving lipid solubility .

- Trifluoromethyl (-CF₃) : The electron-withdrawing -CF₃ group in 5-Chloro-2-trifluoromethylbenzaldehyde enhances electrophilic substitution resistance while stabilizing intermediates in fluorinated drug synthesis .

- Phenylethynyl (-C≡CPh) : The ethynyl group in 5-Chloro-2-(phenylethynyl)benzaldehyde facilitates click chemistry for bioconjugation or polymer synthesis .

Physical Properties

- Boiling Points : Derivatives with bulkier substituents (e.g., -CF₃, -C≡CPh) exhibit higher predicted boiling points (~366°C for 5-(2-chloroacetyl)-2-hydroxybenzaldehyde ).

- Acidity: The hydroxyl group in 5-Chloro-2-hydroxybenzaldehyde contributes to its lower pKa (~5.96) compared to non-hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.